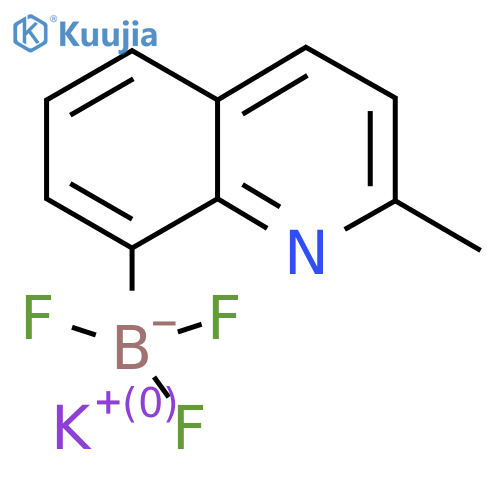Cas no 1386231-75-9 (Potassium;trifluoro-(2-methylquinolin-8-yl)boranuide)

1386231-75-9 structure
商品名:Potassium;trifluoro-(2-methylquinolin-8-yl)boranuide
Potassium;trifluoro-(2-methylquinolin-8-yl)boranuide 化学的及び物理的性質
名前と識別子
-
- Potassium trifluoro(2-methylquinolin-8-yl)borate
- Potassium;trifluoro-(2-methylquinolin-8-yl)boranuide
- starbld0007880
- AKOS012987038
- 1386231-75-9
-
- インチ: 1S/C10H8BF3N.K/c1-7-5-6-8-3-2-4-9(10(8)15-7)11(12,13)14;/h2-6H,1H3;/q-1;+1
- InChIKey: ORBDDYUKCMRHCZ-UHFFFAOYSA-N
- ほほえんだ: [K+].F[B-](C1=CC=CC2=CC=C(C)N=C12)(F)F
計算された属性
- せいみつぶんしりょう: 249.0338954g/mol
- どういたいしつりょう: 249.0338954g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 237
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9
Potassium;trifluoro-(2-methylquinolin-8-yl)boranuide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q886938-5g |
8-quinoline trifluoroborate |
1386231-75-9 | 98% | 5g |
907.20 | 2021-05-17 |
Potassium;trifluoro-(2-methylquinolin-8-yl)boranuide 関連文献
-
1. Water
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
1386231-75-9 (Potassium;trifluoro-(2-methylquinolin-8-yl)boranuide) 関連製品
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 68551-17-7(Isoalkanes, C10-13)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
